![molecular formula C15H15N3O3S B4438163 4-[(allylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4438163.png)

4-[(allylamino)sulfonyl]-N-4-pyridinylbenzamide

Descripción general

Descripción

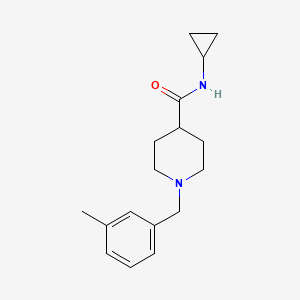

4-[(Allylamino)sulfonyl]-N-4-pyridinylbenzamide, commonly known as APSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a protein called cGAS, which is involved in the immune response to foreign DNA.

Mecanismo De Acción

APSB binds to the catalytic domain of cGAS and inhibits its enzymatic activity. This prevents the activation of the STING pathway and the subsequent production of type I interferons and pro-inflammatory cytokines.

Biochemical and Physiological Effects:

Inhibition of the cGAS-STING pathway by APSB has been shown to reduce inflammation and autoimmune responses in animal models. It has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of APSB is its specificity for cGAS, which makes it a valuable tool for studying the cGAS-STING pathway. However, its potency and selectivity may also make it difficult to use in certain experiments. Additionally, the synthesis of APSB is complex and time-consuming, which may limit its availability for some researchers.

Direcciones Futuras

There are several potential future directions for research on APSB. One area of interest is the development of more potent and selective cGAS inhibitors. Another area of focus is the study of the cGAS-STING pathway in various disease models, including cancer and infectious diseases. Finally, the development of APSB as a therapeutic agent for autoimmune and inflammatory diseases is an exciting possibility that warrants further investigation.

In conclusion, APSB is a promising compound with significant potential for scientific research. Its ability to inhibit the cGAS-STING pathway makes it a valuable tool for studying innate immune responses and developing new treatments for autoimmune and inflammatory diseases. Further research on APSB and its derivatives is necessary to fully understand its potential and limitations.

Aplicaciones Científicas De Investigación

APSB has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA. This pathway has been implicated in several autoimmune and inflammatory diseases, including lupus, psoriasis, and arthritis. Inhibition of this pathway by APSB could potentially lead to the development of new treatments for these diseases.

Propiedades

IUPAC Name |

4-(prop-2-enylsulfamoyl)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-5-3-12(4-6-14)15(19)18-13-7-10-16-11-8-13/h2-8,10-11,17H,1,9H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTKHLWDUSDXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(ethylthio)-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4438083.png)

![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)

![3-benzyl-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438115.png)

![[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438122.png)

![2-(3,4-dimethoxyphenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4438135.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4438141.png)

![N-(3-methoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438142.png)

![1,6,7-trimethyl-8-[2-(3-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4438144.png)

![N-(2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4438168.png)